molecular formula C28H25F3N2O4 B1680034 (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid CAS No. 668463-35-2

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid

Cat. No. B1680034
M. Wt: 510.5 g/mol
InChI Key: VWNMWKSURFWKAL-HXOBKFHXSA-N
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Description

RPR260243 is a novel activator of HERG. It modifies HERG currents inhibited by dofetilide (IC50 = 58 nM). RPR260243 has little effect on HERG current amplitude and no significant effects on steady-state activation parameters or on channel inactivation processes.

Scientific Research Applications

Activation of HERG Cardiac K+ Channels

The compound has been identified as a novel activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel. It has been found to slow current deactivation in cells expressing HERG, demonstrating a temperature- and voltage-dependent effect over a concentration range of 1 to 30 μM. This discovery suggests potential therapeutic applications in cardiac disease treatment by modifying HERG channel activity (Kang et al., 2005).

Antimicrobial Studies

A related compound, fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule similar to the subject compound, showed significant antimicrobial properties. This suggests the potential of similar compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Potential in Antiarrhythmic Activity

Studies indicate that certain compounds structurally related to the subject compound can act as potent hERG channel enhancers, displaying antiarrhythmic activity in vitro. These findings open up possibilities for the development of new treatments for conditions related to delayed repolarization, such as long QT syndrome, congestive heart failure, and diabetes (Zhou et al., 2005).

Potential in Treating Channelopathies

The compound has been suggested as a promising candidate for treating channelopathies, where ion channel function is reduced. The activation of cation channels, including HERG, by such compounds could potentially regain channel function in acquired or inherited channelopathies (Seebohm, 2005).

properties

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMWKSURFWKAL-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466757
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid

CAS RN

668463-35-2
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Reactant of Route 5
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid

Citations

For This Compound
25
Citations
J Zhou, CE Augelli-Szafran, JA Bradley, X Chen… - Molecular …, 2005 - ASPET
A variety of drugs has been reported to cause acquired long QT syndrome through inhibition of the I Kr channel. Screening compounds in early discovery and development stages …
Number of citations: 168 molpharm.aspetjournals.org
J Kang, XL Chen, H Wang, J Ji, H Cheng… - Molecular …, 2005 - ASPET
Many drugs inhibit the human ether-a-go-go-related gene (HERG) cardiac K + channel. This leads to action potential prolongation on the cellular level, a prolongation of the QT interval …
Number of citations: 193 molpharm.aspetjournals.org
M Grunnet, J Abbruzzese, FB Sachse… - Molecular …, 2011 - ASPET
Human ether-à-go-go-related gene 1 (hERG1) channels conduct the rapid delayed rectifier K + current, I Kr , an important determinant of action potential repolarization in mammals, …
Number of citations: 23 molpharm.aspetjournals.org
G Gessner, R Macianskiene, JG Starkus… - European journal of …, 2010 - Elsevier
Human ether à go-go related gene (hERG1) potassium channels underlie the repolarizing I Kr current in the heart. Since they are targets of various drugs with cardiac side effects we …
Number of citations: 36 www.sciencedirect.com
RS Hansen, TG Diness, T Christ, J Demnitz… - Molecular …, 2006 - ASPET
The cardiac action potential is generated by a concerted action of different ion channels and transporters. Dysfunction of any of these membrane proteins can give rise to cardiac …
Number of citations: 147 molpharm.aspetjournals.org
X Xu, M Recanatini, M Roberti, GN Tseng - Molecular pharmacology, 2008 - ASPET
We studied the mechanisms and sites of activator actions of 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid [PD307243 (PD)] and 1,3-bis-(2-hydroxy-5-…
Number of citations: 52 molpharm.aspetjournals.org
V Garg, A Stary-Weinzinger, F Sachse… - Molecular …, 2011 - ASPET
Human ether-à-go-go-related gene 1 (hERG1) channels mediate repolarization of cardiac action potentials. Inherited long QT syndrome (LQTS) caused by loss-of-function mutations, or …
Number of citations: 34 molpharm.aspetjournals.org
O Casis, SP Olesen, MC Sanguinetti - Molecular pharmacology, 2006 - ASPET
1,3-Bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) is a newly discovered activator of human ether-a-go-go-related gene (hERG) K + channels. Here, we characterize the effects …
Number of citations: 131 molpharm.aspetjournals.org
H Zeng, IM Lozinskaya, Z Lin, RN Willette… - … of Pharmacology and …, 2006 - ASPET
Human ether-a-go-go-related gene (hERG) encodes a rapidly activating delayed rectifier potassium channel that plays important roles in cardiac action potential repolarization. …
Number of citations: 91 jpet.aspetjournals.org
D Fernandez, J Sargent, FB Sachse… - Molecular …, 2008 - ASPET
Niflumic acid [2-((3-(trifluoromethyl)phenyl)amino)-3-pyridinecarboxylic acid, NFA] is a nonsteroidal anti-inflammatory drug that also blocks or modulates the gating of a wide spectrum of …
Number of citations: 23 molpharm.aspetjournals.org

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